molecular formula C6H5ClINO B8755720 (6-Chloro-3-iodopyridin-2-yl)methanol

(6-Chloro-3-iodopyridin-2-yl)methanol

Cat. No.: B8755720
M. Wt: 269.47 g/mol
InChI Key: OFVYBQRQABEZFM-UHFFFAOYSA-N
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Description

(6-Chloro-3-iodopyridin-2-yl)methanol is a useful research compound. Its molecular formula is C6H5ClINO and its molecular weight is 269.47 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H5ClINO

Molecular Weight

269.47 g/mol

IUPAC Name

(6-chloro-3-iodopyridin-2-yl)methanol

InChI

InChI=1S/C6H5ClINO/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3H2

InChI Key

OFVYBQRQABEZFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1I)CO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-bromomethyl-6-chloro-3-iodo-pyridine (20 g, crude, 60 mmol, 1 eq) in 1,4-dioxane (200 mL) was added suspension of CaCO3 (31.4 g, 313 mmol, 5.2 eq) in water (200 mL) at room temperature. Resulting reaction mixture was refluxed for 10 hours. After complete consumption of starting material, reaction mixture was cooled to room temperature and filtered through celite bed over Buchner funnel. Celite bed was washed with EtOAc (2×100 mL). Combined filtrate was washed with water (100 mL) and aqueous sodium bicarbonate (50 mL), dried over sodium sulfate and concentrated under reduced pressure to afford brown solid (21 g, crude). Crude was purified by column chromatography using silica gel (100-200 mesh). Desired compound was eluted at 20% EtOAc in hexane to get title compound as faint yellow solid (2.9 g, 18%) and also 9 g of 6-chloro-3-iodo-2-methyl-pyridine was recovered. 1H NMR (400 MHz, CDCl3) δ: 3.87 (t, J=4.9 Hz, 1H), 4.63 (d, J=4.96 Hz, 2H), 7.04 (d, J=4 Hz, 1H), 8.0 (d, J=8.2 Hz, 1H). LC-MS (m/z): 270.1 (M+H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
31.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
18%

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